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Compound of Interest

4-Methoxy-1H-indazole-3-
Compound Name:
carbaldehyde
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An In-Depth Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Methoxy-1H-indazole-3-
carbaldehyde (CAS No. 898747-12-1), a heterocyclic building block of significant interest in
medicinal chemistry and organic synthesis. We delve into its core physicochemical properties,
spectroscopic signature, and reactive profile. This document outlines a validated synthetic
route via nitrosative rearrangement of the corresponding indole precursor, supported by
detailed, step-by-step experimental protocols for synthesis, purification, and analytical
characterization. The guide emphasizes the causality behind experimental choices, providing
field-proven insights for researchers aiming to leverage this versatile synthon in drug discovery
and material science applications.

Introduction: The Strategic Importance of the

Indazole Scaffold
The Privileged Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in
modern drug discovery. Its unique structural and electronic properties allow it to serve as a
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versatile bioisostere for other aromatic systems, like indoles or phenols, while offering distinct
hydrogen bonding patterns and metabolic stability profiles.[1] This has led to the successful
development of numerous indazole-containing therapeutics, particularly in oncology, where
they function as potent kinase inhibitors such as Axitinib and Pazopanib.[2] The ability of the
indazole core to engage in critical binding interactions within enzyme active sites underscores
its value to medicinal chemists.[2]

4-Methoxy-1H-indazole-3-carbaldehyde: A Versatile
Synthon

4-Methoxy-1H-indazole-3-carbaldehyde emerges as a highly valuable intermediate for
elaborating the indazole core. The molecule possesses three key features for synthetic
diversification:

o The Aldehyde "Handle": Positioned at C3, the aldehyde group is a prime site for a wide array
of chemical transformations, including Wittig reactions, Knoevenagel condensations,
reductive aminations, and the formation of other heterocyclic rings.[2][3]

e The Indazole Nitrogens: The NH group at N1 can be alkylated or arylated to modulate
solubility, pharmacokinetic properties, and target engagement.

e The 4-Methoxy Group: This electron-donating group influences the electronic landscape of
the aromatic system, potentially modulating the reactivity of the indazole core and providing
an additional vector for interaction in biological targets.

This guide serves as a foundational resource for harnessing the synthetic potential of this
compound.

Core Physicochemical Profile

The fundamental properties of a compound dictate its handling, reactivity, and formulation.
Below is a summary of the key physicochemical data for 4-Methoxy-1H-indazole-3-
carbaldehyde.

Structural and Molecular Data
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Property Value Source
CAS Number 898747-12-1 [4][5]
Molecular Formula CoHsN20:2 [4]
Molecular Weight 176.17 g/mol [4]

4-methoxy-1H-indazole-3-
IUPAC Name

carbaldehyde
4-Methoxy-1H-indazole-3-
Synonyms [4]
carboxaldehyde
Physical State Solid (predicted)
Storage 2-8°C, under inert atmosphere [5]
Topological Polar Surface Area
54.98 A2 [4]
(TPSA)
LogP (Predicted) 1.384 [4]

Spectroscopic Signature

The unique arrangement of functional groups gives 4-Methoxy-1H-indazole-3-carbaldehyde
a distinct spectroscopic fingerprint, which is critical for reaction monitoring and quality control.
Based on analogous structures, the expected spectral data are:

» 'H NMR: Protons on the aromatic ring will appear in the aromatic region (~7.0-8.0 ppm). The
aldehyde proton will be a highly deshielded singlet (~10.0 ppm). The methoxy protons will
present as a sharp singlet around 3.9-4.1 ppm, and the indazole N-H proton will be a broad
singlet at a high chemical shift (>10 ppm), which is exchangeable with D20.

e 13C NMR: The aldehyde carbonyl carbon is expected in the highly downfield region (~185-
190 ppm). Aromatic carbons will be found between ~110-150 ppm, and the methoxy carbon
will be around 55-60 ppm.

o FT-IR: Key vibrational frequencies will include a sharp carbonyl (C=0) stretch around 1670-
1690 cm~1, C-H stretches from the aromatic ring (~3100 cm~1), and a broad N-H stretch
(~3200-3400 cm~1).
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e HRMS (ESI-TOF): The exact mass can be calculated for the protonated molecule [M+H]* to
confirm elemental composition with high precision.

Synthesis and Purification: From Precursor to

Product
Primary Synthetic Route: Nitrosative Rearrangement of
4-Methoxyindole

A robust and efficient method for accessing 1H-indazole-3-carboxaldehydes is the nitrosation of
the corresponding indole precursor.[3] This reaction proceeds through a fascinating multi-step
pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This
intermediate then undergoes a water-mediated ring-opening, followed by a cyclization event to
yield the final indazole-3-carboxaldehyde product.[3] This method is advantageous as it utilizes
mild conditions and readily available starting materials.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations and should be
performed by qualified personnel in a fume hood with appropriate PPE.[3]

» Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
methoxyindole (1.0 eq) in a suitable solvent mixture, such as agueous acetic acid.

e Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the
exothermicity of the nitrosation step.

o Reagent Preparation: In a separate beaker, prepare a solution of sodium nitrite (NaNOz, 1.1
eq) in water.

o Slow Addition: Add the sodium nitrite solution dropwise to the cooled indole solution over 30-
60 minutes. Maintain the internal temperature below 10°C throughout the addition. A color
change and precipitate formation may be observed.

¢ Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Progress
can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system
(e.g., 3:1 Hexane:Ethyl Acetate).
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e Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The
crude product will precipitate.

« Filtration: Collect the solid product by vacuum filtration, washing the filter cake with copious
amounts of cold water to remove inorganic salts.

e Drying: Dry the crude product under vacuum to yield the crude 4-Methoxy-1H-indazole-3-
carbaldehyde.

Workflow for Purification and Characterization
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Caption: Workflow for the purification and analytical validation of the synthesized compound.
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Experimental Protocol: Purification via Column
Chromatography

o Adsorbent Preparation: Prepare a slurry of silica gel (70-230 mesh) in the starting eluent
(e.g., 9:1 Hexane:Ethyl Acetate).

e Column Packing: Pour the slurry into a glass chromatography column and allow it to pack
under gravity or light pressure, ensuring no air bubbles are trapped.

e Sample Loading: Dissolve the crude solid in a minimal amount of dichloromethane or the
eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed
sample onto the top of the packed column.

o Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of
the mobile phase (e.g., moving towards 7:3 Hexane:Ethyl Acetate) to move the desired
compound down the column.

» Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent using a rotary
evaporator to yield the purified 4-Methoxy-1H-indazole-3-carbaldehyde as a solid.

Chemical Reactivity and Synthetic Utility
The Aldehyde Handle: Gateway to Molecular Complexity

The aldehyde at the C3 position is the primary center of reactivity. It readily participates in:

» Nucleophilic Addition: Reactions with Grignard reagents or organolithiums can generate
secondary alcohols.

Condensation Reactions: Base-catalyzed Knoevenagel condensation with active methylene
compounds (e.g., malononitrile) or Wittig reactions with phosphonium ylides can be used to
form carbon-carbon double bonds, extending the molecular framework.

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4-
Methoxy-1H-indazole-3-carboxylic acid) or reduced to a primary alcohol.[6]
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o Heterocycle Formation: Condensation with various binucleophiles (e.g., hydrazines,
hydroxylamine) can be used to construct new heterocyclic rings fused to or substituted on
the indazole core.

Reactions at the Indazole Nitrogen

The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g.,
NaH, K2COs) to form an anion. This anion is a potent nucleophile that can be alkylated,
acylated, or used in Michael additions to introduce substituents at the N1 position, a common
strategy in drug design to tune properties.[7]

Influence of the 4-Methoxy Group on Reactivity

The methoxy group at the C4 position is electron-donating through resonance. This increases

the electron density of the benzene portion of the indazole ring system, potentially influencing

the regioselectivity of electrophilic aromatic substitution reactions, should they be attempted. It
may also subtly modulate the acidity of the N1-H and the electrophilicity of the C3-aldehyde.

Analytical Characterization: A Self-Validating
Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical
approach is mandatory.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in
~0.6 mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube.

e Acquisition: Record *H NMR, 3C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a
high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Analysis: Process the spectra and integrate the *H signals. Assign all proton and
carbon signals based on their chemical shifts, multiplicities, and correlations, confirming the
expected structure.
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Protocol: High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

e Infusion: Infuse the sample into an ESI-TOF (Electrospray lonization - Time of Flight) mass
spectrometer.

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

e Analysis: Compare the experimentally observed exact mass to the theoretically calculated
mass for the molecular formula CoHaN202*. A mass error of <5 ppm provides strong
evidence for the elemental composition.[8]

Protocol: Fourier-Transform Infrared (FT-IR)
Spectroscopy

» Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

e Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm~1.

¢ Analysis: ldentify the characteristic absorption bands corresponding to the key functional
groups (C=0, N-H, C-H aromatic, C-O ether) to confirm their presence in the molecule.

Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment
(PPE)

While specific toxicological data for this compound is not thoroughly investigated, it should be
handled with care as a potentially hazardous chemical.[9][10]

» Classification: May cause skin, eye, and respiratory irritation.[11][12]

» Handling: Always handle in a well-ventilated chemical fume hood.[9]
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o PPE: Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant
gloves.[9][12]

Recommended Storage Conditions

To maintain chemical integrity and prevent degradation, the compound should be stored in a
tightly sealed container at refrigerated temperatures (2-8°C), preferably under an inert
atmosphere of nitrogen or argon to protect against air and moisture.[5]

Conclusion: A Perspective on Future Applications

4-Methoxy-1H-indazole-3-carbaldehyde is more than just a chemical; it is a strategic entry
point into a rich chemical space with proven therapeutic relevance. Its well-defined reactive
sites allow for predictable and versatile synthetic transformations. For researchers in drug
discovery, it provides a reliable scaffold for generating libraries of novel kinase inhibitors, anti-
inflammatory agents, or other potential therapeutics. In material science, its rigid, aromatic
structure could be exploited in the synthesis of novel organic electronic materials. This guide
provides the foundational knowledge and practical protocols necessary to unlock the full
potential of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by
nitrosation of indoles - PMC [pmc.ncbi.nim.nih.gov]

3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives
by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
[pubs.rsc.org]

4. chemscene.com [chemscene.com]

5. cas 898747-12-1|| where to buy 4-Methoxy-1H-indazole-3-carbaldehyde [chemenu.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/142689.pdf
https://www.capotchem.cn/doc/viewmsds_518987-93-4.html
https://www.chemenu.com/products/898747-12-1.html
https://www.benchchem.com/product/b1592887?utm_src=pdf-body
https://www.benchchem.com/product/b1592887?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Scheme-20-Synthesis-of-indazole-derivatives-in-different-methods_fig2_269409364
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra01546e
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra01546e
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra01546e
https://www.chemscene.com/product/898747-12-1.html
https://www.chemenu.com/products/898747-12-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica [cymitquimica.com]

7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives
to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nim.nih.gov]

e 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
e 9. afgsci.com [afgsci.com]

e 10. indofinechemical.com [indofinechemical.com]

e 11. fishersci.com [fishersci.com]

e 12. capotchem.cn [capotchem.cn]

 To cite this document: BenchChem. [physical and chemical properties of 4-Methoxy-1H-
indazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592887#physical-and-chemical-properties-of-4-
methoxy-1h-indazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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